molecular formula C13H14O2 B15168614 4-Ethoxy-1-phenylpenta-1,4-dien-3-one CAS No. 649570-60-5

4-Ethoxy-1-phenylpenta-1,4-dien-3-one

Cat. No.: B15168614
CAS No.: 649570-60-5
M. Wt: 202.25 g/mol
InChI Key: YFIRUXGCIPXNDM-UHFFFAOYSA-N
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Description

4-Ethoxy-1-phenylpenta-1,4-dien-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group attached to a phenyl ring and a conjugated penta-1,4-dien-3-one system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one typically involves the aldol condensation of ethyl acetoacetate with benzaldehyde, followed by dehydration to form the conjugated dienone system. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide under reflux conditions.

  • Step 1: Aldol Condensation

      Reactants: Ethyl acetoacetate and benzaldehyde

      Catalyst: Sodium hydroxide or potassium hydroxide

      Conditions: Reflux in ethanol or methanol

  • Step 2: Dehydration

      Conditions: Heating under reflux to remove water and form the conjugated dienone system

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1-phenylpenta-1,4-dien-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the conjugated dienone system to saturated ketones or alcohols.

    Substitution: Electrophilic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄)

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of saturated ketones or alcohols

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

4-Ethoxy-1-phenylpenta-1,4-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Ethoxy-1-phenylpenta-1,4-dien-3-one involves its interaction with molecular targets such as viral coat proteins and bacterial enzymes. For instance, it binds to the coat protein of tobacco mosaic virus, inhibiting its ability to infect host plants . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

4-Ethoxy-1-phenylpenta-1,4-dien-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ethoxy group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

649570-60-5

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

4-ethoxy-1-phenylpenta-1,4-dien-3-one

InChI

InChI=1S/C13H14O2/c1-3-15-11(2)13(14)10-9-12-7-5-4-6-8-12/h4-10H,2-3H2,1H3

InChI Key

YFIRUXGCIPXNDM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=C)C(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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